

Thermodynamic Properties of Brominated Hydroxyacetophenones

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Compound of Interest

Compound Name: 1-(4-Bromo-3-hydroxyphenyl)ethanone

CAS No.: 73898-22-3

Cat. No.: B3029653

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Executive Summary

Brominated hydroxyacetophenones are critical pharmacophores and intermediates in the synthesis of chalcones, flavonoids, and adrenergic receptor agonists. Despite their ubiquity in medicinal chemistry (e.g., as precursors for salmeterol or specific tyrosine kinase inhibitors), their fundamental thermodynamic profiles are often fragmented across decades of literature.

This guide consolidates the physicochemical and thermodynamic properties of key brominated hydroxyacetophenone isomers. It moves beyond simple data tabulation to provide the causality behind solubility behaviors, solid-state transitions, and stability. Furthermore, it establishes robust experimental protocols for determining missing thermodynamic parameters, ensuring that researchers can generate self-validating data for process scale-up.

Part 1: Chemical Identity & Structural Significance

The thermodynamic behavior of these molecules is governed by the interplay between the phenolic hydroxyl group (H-bond donor), the acetyl group (H-bond acceptor), and the bromine substituent (lipophilic, heavy atom effect).

Key Isomers of Interest

Compound Name	Structure Description	CAS Number	Molecular Weight	Significance
3,5-Dibromo-4-hydroxyacetophenone	Nuclear bromination (ortho to OH)	2887-72-1	293.94	Precursor for flavonoids; high melting point due to symmetry.
2-Bromo-4'-hydroxyacetophenone	Side-chain () bromination	2491-38-5	215.04	Critical intermediate for PTP1B inhibitors; lachrymator.
5-Bromo-2-hydroxyacetophenone	Nuclear bromination (para to OH)	1450-75-5	215.04	Ligand for transition metal complexes; lower melting point.[1] [2]
3'-Bromo-2'-hydroxyacetophenone	Nuclear bromination (ortho to OH)	1836-05-1	215.04	Positional isomer often co-produced; requires careful separation.

Part 2: Solid-State Thermodynamics

Understanding the solid-liquid transition is non-negotiable for crystallization process design.

The melting point (

) and enthalpy of fusion (

) dictate the solubility curve and the energy required for phase changes.

Melting Point & Fusion Data

The introduction of bromine atoms generally increases the melting point due to increased molecular weight and polarizability, enhancing London dispersion forces. However,

intramolecular hydrogen bonding (common in ortho-hydroxy isomers) can depress melting points by reducing intermolecular lattice energy.

Compound	Melting Point ()	(Est.)*	Lattice Characteristics
3,5-Dibromo-4-hydroxyacetophenone	182–187 °C	~25–30 kJ/mol	High lattice energy driven by symmetry and intermolecular H-bonding.
2-Bromo-4'-hydroxyacetophenone	123–126 °C	~20–25 kJ/mol	Polar side-chain allows strong dipole interactions.
5-Bromo-2'-hydroxyacetophenone	58–61 °C	~15–18 kJ/mol	Intramolecular H-bond (OH...O=C) reduces intermolecular cohesion.
3'-Bromo-2'-hydroxyacetophenone	40–44 °C	~12–15 kJ/mol	Strong intramolecular H-bonding; often an oil or low-melting solid.

*Note: Specific experimental

values are sparse in open literature. Estimated values are based on Walden's Rule () for rigid aromatic molecules. See Protocol 1 for experimental determination.

Isomeric Purity Warning

Critical Insight: Literature values for 3'-bromo-2'-hydroxyacetophenone vary significantly (some sources cite ~115 °C). This discrepancy often arises from confusion with the 5-bromo isomer or the formation of a hydrate. Always verify structure via NMR before thermodynamic characterization.

Part 3: Solution Thermodynamics

Solubility is the critical parameter for recrystallization and reaction solvent selection. The solubility of these compounds generally follows the "like dissolves like" principle but is heavily modified by the bromine atom's lipophilicity.

Solubility Profile

- Polar Aprotic Solvents (DMF, DMSO): High solubility. Best for nucleophilic substitution reactions.
- Polar Protic Solvents (Methanol, Ethanol): Moderate to High solubility. Temperature-dependent; ideal for recrystallization (e.g., 3,5-dibromo isomer shows "faint turbidity" in hot methanol, indicating a steep solubility curve).
- Non-Polar Solvents (Hexane, Petroleum Ether): Low solubility. Used as anti-solvents to crash out the product.

Thermodynamic Modeling

To predict solubility (

) at different temperatures (

), the Modified Apelblat Equation is the standard for these systems:

Where

,

, and

are empirical constants derived from experimental data. For process modeling, the van't Hoff equation is used to determine the dissolution enthalpy (

) and entropy (

):

Application Note: A positive

(endothermic dissolution) implies that solubility increases with temperature—a prerequisite for cooling crystallization.

Part 4: Experimental Protocols

As reliable literature data is limited for specific derivatives, the following self-validating protocols are required to generate internal standards.

Protocol 1: Differential Scanning Calorimetry (DSC) for

Objective: Determine the precise melting onset and enthalpy of fusion.

- Sample Prep: Weigh 2–5 mg of dried, powdered sample into a Tzero aluminum pan. Crimp hermetically.
- Reference: Use an empty, crimped aluminum pan.
- Method:
 - Equilibrate at 25 °C.
 - Ramp 10 °C/min to 20 °C above the expected melting point.
 - Isotherm for 1 min.
 - Cool ramp 10 °C/min back to 25 °C (to check for reversibility/decomposition).
- Analysis: Integrate the endothermic melting peak. The area under the curve (normalized to mass) yields (J/g).
- Validation: Calibrate system with Indium standard (,).

Protocol 2: Gravimetric Solubility Determination (OECD 105)

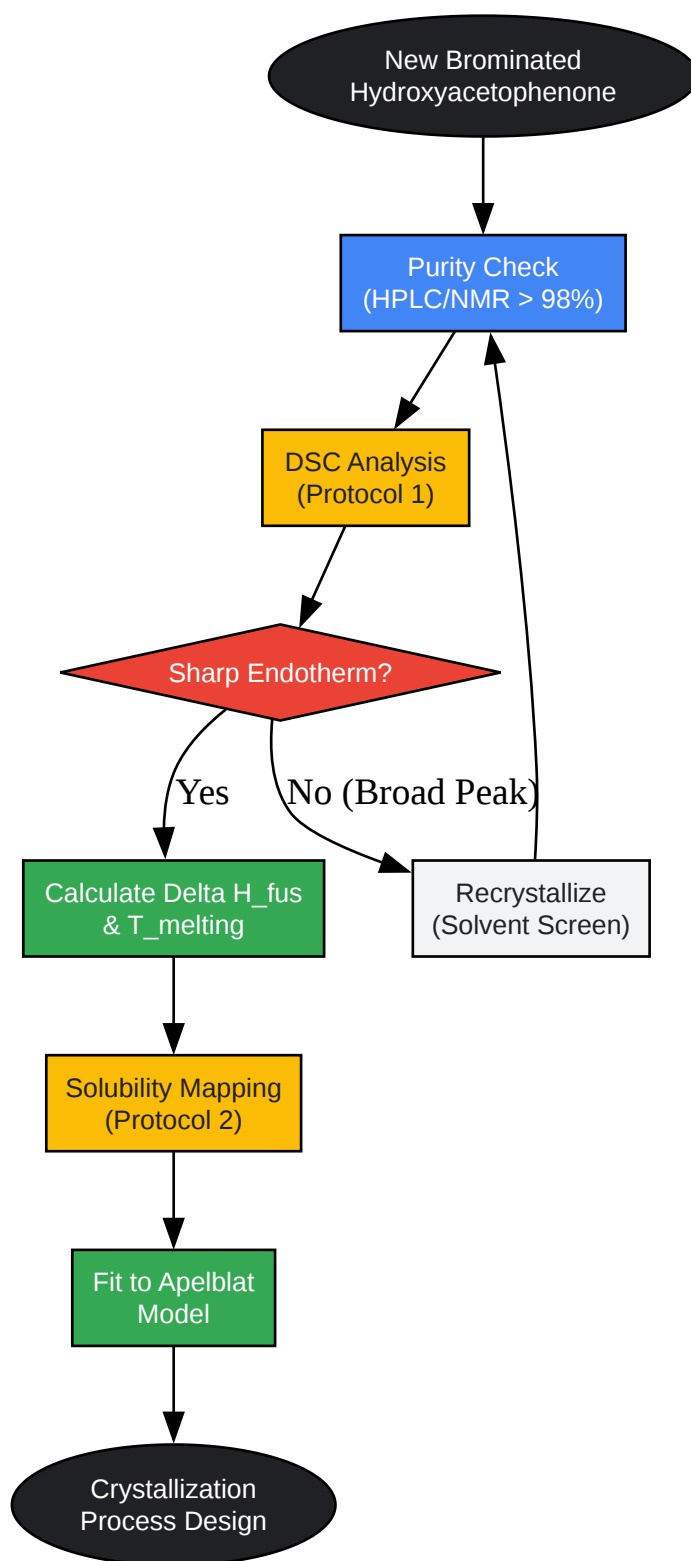
Objective: Generate data for Apelblat modeling.

- Saturation: Add excess solid to 10 mL of solvent in a jacketed glass vessel.
- Equilibration: Stir at fixed temperature () for 24 hours.
- Settling: Stop stirring and allow phases to separate for 2 hours at temperature.
- Sampling: Filter supernatant through a pre-heated 0.45 μm PTFE syringe filter.
- Quantification:
 - Gravimetric: Evaporate solvent from a known volume and weigh the residue.
 - HPLC (Preferred): Dilute aliquot and analyze against a standard curve.
- Replication: Perform in triplicate. Relative Standard Deviation (RSD) must be $< 3\%$.

Part 5: Visualization & Workflows

Workflow 1: Thermodynamic Characterization Logic

This diagram outlines the decision process for characterizing a new brominated intermediate.

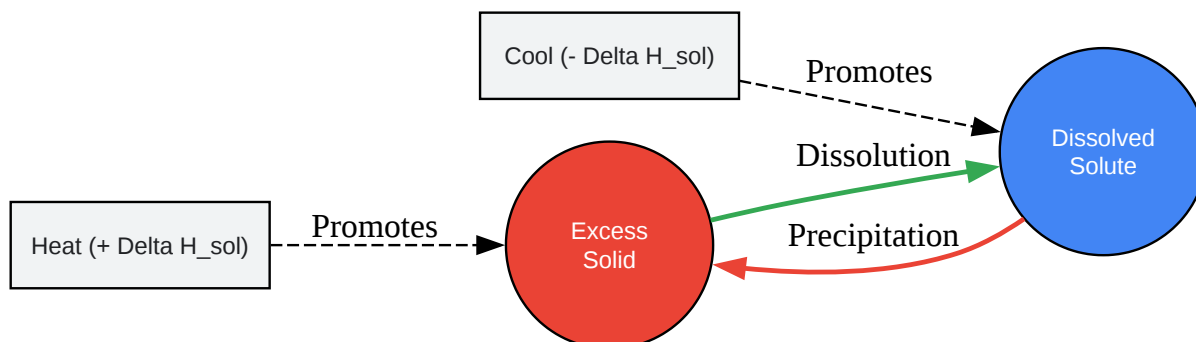


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Caption: Logical workflow for establishing thermodynamic baselines. Purity is the gatekeeper for accurate DSC data.

Workflow 2: Solubility Equilibrium Cycle

Visualizing the equilibrium states in a saturation experiment.



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Caption: Dynamic equilibrium in solubility. For these compounds, dissolution is typically endothermic (

).

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